
lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused with an imidazole ring
准备方法
The synthesis of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions. The product is then isolated and purified through crystallization or other suitable methods .
化学反应分析
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
Lithium(1+) ion 4-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate: This compound has a bromine atom at the 4-position, which can influence its reactivity and biological activity.
Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate: The presence of an ethyl group instead of a methyl group can affect the compound’s properties and applications.
This compound is unique due to its specific structure and the presence of the lithium ion, which can impart distinct chemical and biological properties.
属性
分子式 |
C9H7LiN2O2 |
|---|---|
分子量 |
182.1 g/mol |
IUPAC 名称 |
lithium;1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H8N2O2.Li/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
LTZLKOWAFLUUBI-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CN1C2=CC=CC=C2N=C1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
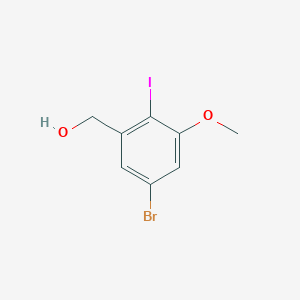

![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)

![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
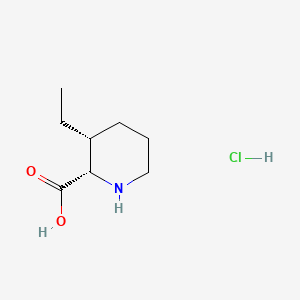
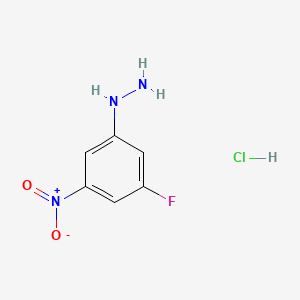
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
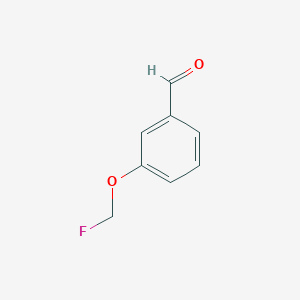
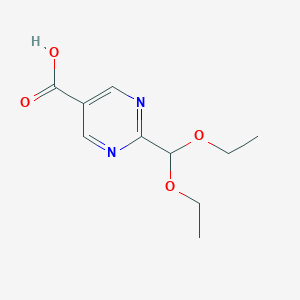
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
